molecular formula C7H16ClNO2 B1405241 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride CAS No. 1615-10-7

3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride

Cat. No.: B1405241
CAS No.: 1615-10-7
M. Wt: 181.66 g/mol
InChI Key: RCNFIANLWQMDQO-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of propanoic acid, featuring a dimethylamino group and a dimethyl substitution on the second carbon atom. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as 2,2-dimethylpropanoic acid. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The product is usually purified by recrystallization from solvents like methanol or ethanol .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the dimethylamino group to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound can also act as a nucleophile in various biochemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propanoic acid hydrochloride
  • N,N-Dimethyl-beta-alanine hydrochloride

Uniqueness

3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is unique due to the presence of two methyl groups on the second carbon atom, which imparts steric hindrance and influences its reactivity. This structural feature distinguishes it from other similar compounds and can affect its interaction with biological targets and its behavior in chemical reactions .

Properties

IUPAC Name

3-(dimethylamino)-2,2-dimethylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,6(9)10)5-8(3)4;/h5H2,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNFIANLWQMDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1615-10-7
Record name 3-(dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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